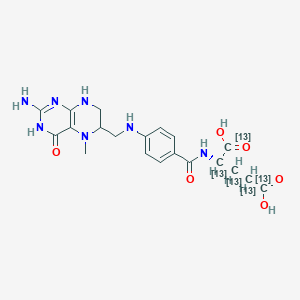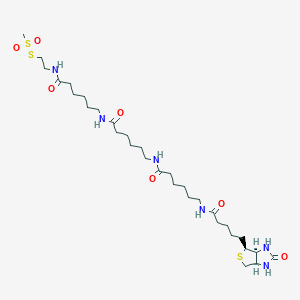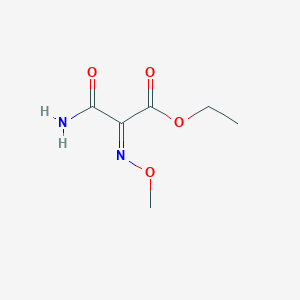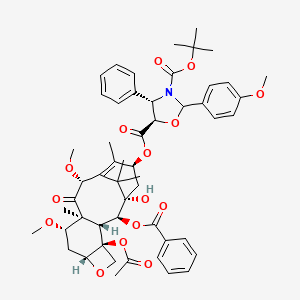
5-Methyltetrahydrofolate-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyltetrahydrofolate-13C5 is an isotopically labeled form of 5-Methyltetrahydrofolic acid, a biologically active form of folate (vitamin B9). This compound is crucial in various biochemical processes, including the synthesis of methionine from homocysteine by donating a methyl group . The isotopic labeling with carbon-13 (13C) makes it particularly useful in scientific research, allowing for precise tracking and analysis in metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Methyltetrahydrofolate-13C5 involves the reduction of folic acid. One method includes the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. This method yields 5,6,7,8-tetrahydrofolic acid, which can then be further processed to obtain 5-Methyltetrahydrofolate . The isotopic labeling is achieved by incorporating 13C into the glutamate moiety of the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyltetrahydrofolate-13C5 undergoes several types of chemical reactions, including:
Reduction: Conversion from folic acid to tetrahydrofolate.
Methylation: Donation of a methyl group to homocysteine to form methionine.
Common Reagents and Conditions
Reduction: Potassium borohydride (KBH4) and lead nitrate (Pb(NO3)2) in aqueous conditions.
Methylation: Methylenetetrahydrofolate reductase (MTHFR) enzyme and methionine synthase.
Major Products
Methionine: Formed from the methylation of homocysteine.
Tetrahydrofolate: Intermediate product in the reduction process.
Aplicaciones Científicas De Investigación
5-Methyltetrahydrofolate-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Mecanismo De Acción
5-Methyltetrahydrofolate-13C5 functions as a methyl donor in the conversion of homocysteine to methionine. This process is facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate to 5-Methyltetrahydrofolate. The methyl group is then transferred to homocysteine by methionine synthase, forming methionine . This reaction is crucial for maintaining proper methylation processes in the body, including DNA methylation and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Folic Acid: The synthetic form of folate, which must be reduced to tetrahydrofolate to be biologically active.
5,10-Methylenetetrahydrofolate: An intermediate in the folate cycle that is converted to 5-Methyltetrahydrofolate by MTHFR.
10-Formyltetrahydrofolate: Another active form of folate involved in purine synthesis.
Uniqueness
5-Methyltetrahydrofolate-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike folic acid, it does not require reduction and is immediately available for biological processes. This makes it particularly valuable in research settings where accurate measurement and tracking of folate metabolism are essential .
Propiedades
Fórmula molecular |
C20H25N7O6 |
|---|---|
Peso molecular |
464.42 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
Clave InChI |
ZNOVTXRBGFNYRX-HPIGZBGKSA-N |
SMILES isomérico |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
SMILES canónico |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)



![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)



